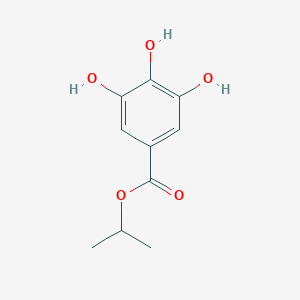

Isopropyl 3,4,5-trihydroxybenzoate

Description

Isopropyl 3,4,5-trihydroxybenzoate (IPG), also known as isopropyl gallate, is a phenolic ester derived from gallic acid. Its molecular formula is C₁₀H₁₂O₅, with a molecular weight of 212.20 g/mol . The compound features a galloyl moiety (3,4,5-trihydroxybenzoic acid) esterified with an isopropyl group. IPG has a monoclinic crystal structure (space group P2₁/c) with unit cell parameters a = 19.148 Å, b = 4.7030 Å, and c = 11.571 Å, as determined by X-ray crystallography . Its CAS registry number is 1138-60-9, and it is commonly used in pharmacological and antimicrobial research due to its antioxidant properties .

Properties

IUPAC Name |

propan-2-yl 3,4,5-trihydroxybenzoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H12O5/c1-5(2)15-10(14)6-3-7(11)9(13)8(12)4-6/h3-5,11-13H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TXGSOSAONMOPDL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)OC(=O)C1=CC(=C(C(=C1)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H12O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00150554 | |

| Record name | Isopropyl 3,4,5-trihydroxybenzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00150554 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

212.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1138-60-9 | |

| Record name | Isopropyl gallate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1138-60-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Isopropyl gallate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001138609 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1138-60-9 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=133457 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Isopropyl 3,4,5-trihydroxybenzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00150554 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Isopropyl 3,4,5-trihydroxybenzoate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.013.195 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | ISOPROPYL GALLATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/5O3N4U82G7 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Preparation Methods

Synthetic Routes and Reaction Conditions: Isopropyl 3,4,5-trihydroxybenzoate can be synthesized by reacting gallic acid with isopropanol in the presence of an acid catalyst, such as p-toluenesulfonic acid. The reaction can be represented as follows: [ \text{Gallic Acid} + \text{Isopropanol} \rightarrow \text{this compound} + \text{Water} ]

Industrial Production Methods: The industrial production of this compound typically involves the esterification of gallic acid with isopropanol under controlled conditions to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions: Isopropyl 3,4,5-trihydroxybenzoate undergoes various chemical reactions, including:

Oxidation: It can be oxidized to form quinones.

Reduction: It can be reduced to form dihydroxybenzoates.

Substitution: It can undergo nucleophilic substitution reactions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as sodium borohydride can be used.

Substitution: Nucleophiles like amines and thiols can be used under basic conditions.

Major Products:

Oxidation: Quinones.

Reduction: Dihydroxybenzoates.

Substitution: Various substituted benzoates depending on the nucleophile used.

Scientific Research Applications

Overview

- Chemical Formula : C₁₀H₁₂O₅

- Molecular Weight : 212.202 g/mol

- CAS Number : 1138-60-9

- Physical Properties :

- Density : 1.360 g/cm³ (predicted)

- Melting Point : 123-124.5 °C

- Boiling Point : 439.5 °C (predicted)

Scientific Research Applications

Isopropyl 3,4,5-trihydroxybenzoate is utilized across multiple disciplines including chemistry, biology, medicine, and industry.

Chemistry

- Antioxidant Properties : It acts as a potent antioxidant by scavenging free radicals, thereby preventing oxidative damage in chemical reactions. This property is particularly valuable in formulations where oxidation can compromise the integrity of sensitive compounds.

Biology

- Oxidative Stress Protection : Research indicates that this compound may protect biological systems from oxidative stress, which is implicated in various diseases. Its structure allows it to effectively neutralize harmful free radicals.

Medicine

- Therapeutic Potential : this compound has been investigated for anti-inflammatory and anticancer properties. Pharmacological studies suggest it may have beneficial effects on cardiovascular and cerebrovascular diseases due to its anti-apoptotic and anti-platelet activities .

Industry

- Food Preservation : Commonly used as a food preservative due to its ability to inhibit lipid oxidation. Its effectiveness in maintaining food quality makes it a preferred choice in the food industry.

- Cosmetics : Utilized in cosmetic formulations for its antioxidant properties, enhancing product stability and shelf life.

Case Studies

-

Antioxidant Activity Study :

A study demonstrated that this compound effectively scavenged free radicals in vitro. The results indicated a significant reduction in oxidative stress markers when cells were treated with this compound compared to untreated controls . -

Therapeutic Applications :

Research published in pharmacological journals highlighted the anti-inflammatory effects of this compound in animal models of inflammation. The compound reduced swelling and inflammatory markers significantly when administered at therapeutic doses .

Mechanism of Action

The antioxidant activity of isopropyl 3,4,5-trihydroxybenzoate is primarily due to its ability to scavenge free radicals. The three hydroxyl groups attached to the benzene ring donate hydrogen atoms to neutralize free radicals, thereby preventing oxidative damage to cells and tissues. This compound also interacts with various molecular targets and pathways involved in oxidative stress and inflammation.

Comparison with Similar Compounds

Table 1: Comparative Analysis of Gallic Acid Esters

Structural and Functional Differences

Alkyl Chain Length and Lipophilicity :

- IPG and propyl gallate share the same molecular formula but differ in ester group branching (isopropyl vs. linear propyl). This branching may enhance IPG’s membrane permeability due to increased steric bulk .

- Longer alkyl chains (e.g., dodecyl gallate) significantly increase lipophilicity, making them suitable for lipid-based systems but reducing water solubility .

Antimicrobial Activity: IPG, ethyl gallate, and propyl gallate exhibit antibacterial effects against Staphylococcus aureus at 2× MIC concentrations. Methoxy-substituted analogs (e.g., methyl 3,4,5-trimethoxybenzoate) show reduced bioactivity, highlighting the importance of free hydroxyl groups for antimicrobial and antioxidant functions .

Toxicity Profiles: Propyl gallate has well-documented toxicity, including an oral LD₅₀ of 2100 mg/kg in rats and severe eye irritation in rabbits .

Applications :

- IPG : Primarily used in research settings for antimicrobial and antioxidant studies .

- Propyl and ethyl gallates : Widely employed as food preservatives (E310-E312) and in cosmetics due to GRAS (Generally Recognized as Safe) status .

- Dodecyl gallate : Utilized in industrial applications, such as stabilizing oils and lubricants .

Research Findings and Implications

- Crystallographic Stability: IPG’s monoclinic crystal structure suggests stability under standard conditions, advantageous for formulation development .

- Antioxidant Mechanisms: All gallic acid esters scavenge free radicals via their phenolic hydroxyl groups, but alkyl chain length modulates their partitioning into hydrophilic or lipophilic environments .

- Synthetic Accessibility: IPG can be synthesized from gallic acid and isopropanol, similar to other esters, but branching may require optimized reaction conditions .

Biological Activity

Isopropyl 3,4,5-trihydroxybenzoate (also known as isopropyl gallate) is a derivative of gallic acid, notable for its diverse biological activities and applications. This article delves into its mechanisms of action, biological effects, and relevant research findings.

Overview of this compound

This compound is synthesized through the esterification of gallic acid with isopropanol. The compound has been recognized for its antioxidant properties, which play a crucial role in protecting biological systems from oxidative stress.

The biological activity of this compound primarily stems from its ability to scavenge free radicals. The three hydroxyl groups on the benzene ring facilitate the donation of hydrogen atoms to neutralize free radicals, thus preventing cellular damage. This mechanism underlies its potential therapeutic effects in various conditions related to oxidative stress and inflammation .

Biological Activities

- Antioxidant Activity :

- Anti-inflammatory Effects :

- Antimicrobial Properties :

- Anticancer Potential :

Table 1: Summary of Biological Activities

Case Study: Effects on Hemorrhagic Cystitis

A study investigated the protective effects of isopropyl gallate against cyclophosphamide-induced hemorrhagic cystitis in mice. The results indicated that treatment with isopropyl gallate significantly reduced bladder wet weight and histopathological changes compared to control groups. This suggests its potential as a therapeutic agent for managing drug-induced bladder damage .

In Silico Studies

Recent research employing molecular docking techniques revealed that isopropyl gallate interacts favorably with several molecular targets involved in leishmaniasis treatment. The compound demonstrated high binding affinity towards pteridine reductase and oligopeptidase B, indicating its potential as an antileishmanial agent .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.